molecular formula C8H7N3O3 B12442374 1-Methyl-6-nitro-1H-indazol-3(2H)-one

1-Methyl-6-nitro-1H-indazol-3(2H)-one

Cat. No.: B12442374
M. Wt: 193.16 g/mol
InChI Key: RVLYTYFKMGDGBL-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indazol-3(2H)-one is a chemical compound with the molecular formula C8H7N3O3 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1-Methyl-6-nitro-1H-indazol-3(2H)-one typically involves the nitration of 1-methylindazole followed by oxidation. The nitration process introduces a nitro group at the 6-position of the indazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Methyl-6-nitro-1H-indazol-3(2H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-6-nitro-1H-indazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may act as inhibitors of enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

1-Methyl-6-nitro-1H-indazol-3(2H)-one can be compared with other indazole derivatives, such as:

    1-Methyl-6-amino-1H-indazol-3(2H)-one: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.

    1-Methyl-6-chloro-1H-indazol-3(2H)-one:

The uniqueness of this compound lies in its nitro group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

1-methyl-6-nitro-2H-indazol-3-one

InChI

InChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)8(12)9-10/h2-4H,1H3,(H,9,12)

InChI Key

RVLYTYFKMGDGBL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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